molecular formula C16H12Cl2N2O4 B2616072 2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 875161-86-7

2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2616072
CAS No.: 875161-86-7
M. Wt: 367.18
InChI Key: AMBWFLJOUARBRZ-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and an ester linkage to a phenylacetamido group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The starting material, 3,6-dichloropyridine-2-carboxylic acid, is prepared through chlorination of pyridine derivatives.

    Esterification: The carboxylic acid group is esterified using ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.

    Amidation: The ester is then reacted with phenylacetamide under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF (dimethylformamide).

    Hydrolysis: Acidic conditions (e.g., HCl in water) or basic conditions (e.g., NaOH in water).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with nucleophiles replacing chlorine atoms.

    Hydrolysis: Phenylacetic acid, 3,6-dichloropyridine-2-carboxylic acid, and ethanol.

    Oxidation/Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The phenylacetamido group can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. The dichloropyridine moiety can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(2-phenylacetamido)ethyl 3-chloropyridine-2-carboxylate: Similar structure but with one less chlorine atom, potentially altering its reactivity and biological activity.

    2-Oxo-2-(2-phenylacetamido)ethyl 3,5-dichloropyridine-2-carboxylate: Different substitution pattern on the pyridine ring, which can affect its chemical properties and interactions.

Uniqueness

The unique combination of the phenylacetamido group and the dichloropyridine moiety in 2-Oxo-2-(2-phenylacetamido)ethyl 3,6-dichloropyridine-2-carboxylate provides a distinct profile of reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c17-11-6-7-12(18)19-15(11)16(23)24-9-14(22)20-13(21)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBWFLJOUARBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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